H-Gly-arg-gly-asp-ser-cys-OH
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N9O10S.C2HF3O2/c21-5-13(31)26-9(2-1-3-24-20(22)23)16(35)25-6-14(32)27-10(4-15(33)34)17(36)28-11(7-30)18(37)29-12(8-40)19(38)39;3-2(4,5)1(6)7/h9-12,30,40H,1-8,21H2,(H,25,35)(H,26,31)(H,27,32)(H,28,36)(H,29,37)(H,33,34)(H,38,39)(H4,22,23,24);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJHZAVXBAEVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36F3N9O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Peptides in Biological Systems and Biomaterials Research
Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological functions. nih.govpreprints.org In living organisms, they act as hormones, neurotransmitters, and signaling molecules, regulating processes from cell growth to immune responses. frontiersin.org This inherent bioactivity has made them exceptional candidates for the development of advanced biomaterials. nih.gov
In the field of biomaterials research, peptides are used to create "smart" materials that can interact with biological systems in a controlled manner. nih.gov A key strategy involves designing materials that emulate the natural extracellular matrix (ECM), the complex network that provides structural and biochemical support to cells. nih.govpreprints.org By incorporating specific peptide sequences into scaffolds, researchers can promote cell adhesion, guide proliferation, and direct differentiation, which is crucial for applications in tissue engineering and regenerative medicine. nih.govacs.org The small size, high specificity, and biodegradability of peptides are advantageous for creating functional and biocompatible materials. preprints.org
The Arginine Glycine Aspartic Acid Rgd Motif: a Pivotal Cell Adhesion Sequence
Central to the function of many cell-interactive biomaterials is the Arginine-Glycine-Aspartic acid (RGD) motif. wikipedia.orgnih.gov This tripeptide sequence is the most common and well-studied motif responsible for mediating the adhesion of cells to the ECM. wikipedia.orgfrontiersin.org The discovery of the RGD sequence in the early 1980s was a landmark finding, revealing that a sequence of just three amino acids within a large protein could be the essential recognition site for cell attachment. annualreviews.orgcellgs.com
The mechanism of RGD-mediated adhesion involves a family of cell surface receptors known as integrins. nih.govacs.org Integrins are transmembrane proteins that link the cell's internal cytoskeleton to the external ECM. frontiersin.org Nearly half of the known integrin subtypes recognize and bind to the RGD sequence found in various ECM proteins. annualreviews.orgqyaobio.com This binding is not merely a passive tethering; it triggers critical signal transduction pathways that regulate cell shape, migration, growth, and survival. frontiersin.orglifetein.com Consequently, synthetic RGD-containing peptides are widely used in research to probe integrin function and to engineer surfaces that promote specific cellular responses. wikipedia.organnualreviews.org
Synthesis Methodologies for H Gly Arg Gly Asp Ser Cys Oh and Rgd Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) Techniques for RGD Peptides
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing RGD-containing peptides, including sequences like H-Gly-Arg-Gly-Asp-Ser-Cys-OH. wisconsin.edunih.gov This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. osti.gov
The standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy is frequently employed in SPPS for the synthesis of RGD peptides. nih.gov For instance, the synthesis of a linear RGD peptide derived from fibrinogen was successfully carried out using the Wang resin. wisconsin.edu The process involves a series of deprotection and coupling steps, which can be automated to streamline the synthesis. osti.gov
One of the key advantages of SPPS is the ability to perform on-resin cyclization, which is often more efficient than solution-phase cyclization for producing cyclic RGD peptides. nih.gov This on-resin approach can reduce side reactions and save time. nih.gov However, challenges such as aggregation of hydrophobic amino acids and the formation of secondary structures can arise, particularly in long or complex sequences. mblintl.com
Table 1: Key Aspects of Solid-Phase Peptide Synthesis (SPPS) for RGD Peptides
| Feature | Description | Reference(s) |
| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. | wisconsin.edunih.gov |
| Common Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) is a widely used protecting group for the α-amino group. | nih.gov |
| Resins | Wang resin is commonly used for the synthesis of peptides with a C-terminal carboxylic acid. | wisconsin.edu |
| Advantages | Ease of purification, potential for automation, and efficiency for on-resin cyclization. | nih.govosti.gov |
| Challenges | Aggregation of hydrophobic residues and formation of secondary structures can lead to incomplete reactions. | mblintl.com |
Solution-Phase Peptide Synthesis Approaches
While less common for routine peptide synthesis, solution-phase peptide synthesis offers advantages for large-scale production and for synthesizing very long or complex peptides where SPPS might be inefficient. In this method, the peptide is synthesized in a homogenous solution, and purification is performed after each step or after the synthesis of larger fragments. This approach can be more time-consuming and labor-intensive due to the need for purification at multiple stages. However, it can provide greater flexibility in the choice of protecting groups and coupling reagents. For some complex RGD-containing peptides, a combination of solution-phase and solid-phase techniques, known as a hybrid approach, may be employed to optimize the synthesis. escholarship.org
Strategies for Overcoming Challenges in "Difficult Peptide" Synthesis
The synthesis of certain peptide sequences, often termed "difficult peptides," can be hampered by issues like poor solubility, aggregation, and low coupling efficiency. mblintl.com RGD sequences, particularly those with hydrophobic residues or a tendency to form secondary structures, can fall into this category. mblintl.com
Several strategies have been developed to mitigate these challenges:
Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers at specific, non-critical positions can disrupt the formation of secondary structures and increase resistance to enzymatic degradation. lifetein.combiosynth.com
Cyclization: Backbone cyclization restricts the conformational flexibility of the peptide, which can enhance stability and reduce degradation by proteases. lifetein.combiosynth.com This can be achieved either head-to-tail or through side-chain linkages. mblintl.com
Use of Pseudoproline Dipeptides: These modified amino acids can be incorporated into the peptide chain to disrupt aggregation during synthesis. mblintl.com
Optimizing Coupling Conditions: Adjusting coupling reagents, solvents, and reaction times can significantly improve the efficiency of peptide bond formation, especially for challenging sequences. mblintl.com
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the solubility of the peptide and extend its half-life in biological systems. lifetein.com
Table 2: Strategies to Overcome Difficult Peptide Synthesis
| Strategy | Mechanism | Benefit(s) | Reference(s) |
| D-Amino Acid Substitution | Alters the peptide's stereochemistry. | Reduces enzymatic degradation and disrupts secondary structures. | lifetein.combiosynth.com |
| Cyclization | Covalently links different parts of the peptide backbone or side chains. | Increases stability and resistance to proteases. | lifetein.combiosynth.com |
| Pseudoproline Dipeptides | Modified dipeptides that induce a "kink" in the peptide chain. | Prevents aggregation during synthesis. | mblintl.com |
| Optimized Coupling | Adjusting reaction parameters like reagents, solvents, and temperature. | Improves yield and purity of the final peptide. | mblintl.com |
| PEGylation | Covalent attachment of polyethylene glycol chains. | Enhances solubility and in vivo half-life. | lifetein.com |
Site-Specific Chemical Modifications and Labeling Strategies
The presence of a cysteine residue in the this compound sequence provides a versatile handle for site-specific modifications due to its unique thiol (-SH) group. This thiol group can readily react with various chemical moieties, making it invaluable for immobilization and conjugation.
One of the most common applications is the immobilization of RGD peptides onto surfaces, such as gold, through thiol-gold interactions. ntmdt-si.comresearchgate.net This allows for the creation of bioactive surfaces for studying cell adhesion and for applications in biomaterials and tissue engineering. mdpi.com The orientation of the immobilized peptide is crucial for its biological activity. ntmdt-si.com
Thiol-ene chemistry is another powerful tool for peptide modification. frontiersin.org This reaction involves the addition of a thiol to an alkene, often initiated by light or a radical initiator. frontiersin.org It is highly efficient and can be performed in aqueous conditions, making it suitable for modifying biological molecules. frontiersin.orgrsc.org This method has been used for various peptide functionalizations, including the attachment of glycosyl groups and lipids. frontiersin.orgrsc.org Furthermore, maleimide-thiol coupling is a highly chemoselective reaction used for conjugating cysteine-containing peptides to other molecules, such as proteins or polymers. nih.gov This reaction is approximately 1,000 times faster with thiols than with amines at neutral pH. nih.gov
To investigate the binding properties and cellular uptake of RGD peptides, various labels can be incorporated. These labels can be fluorescent dyes or radioisotopes.
Fluorescent Labeling: Fluorescent dyes such as fluorescein (B123965) isothiocyanate (FITC) and Cy5.5 can be conjugated to RGD peptides. mdpi.comnih.govnih.gov FITC-labeled RGD peptides have been used as contrast agents for the detection of neovascularization. mdpi.comnih.gov The labeling can be achieved by reacting the dye with an amine group on the peptide or through other conjugation chemistries. eurogentec.com The choice of dye and labeling strategy can influence the binding affinity of the peptide. acs.org
Radiolabeling: Radioisotopes like ¹⁸F and ⁷⁶Br can be incorporated into RGD peptides for use in positron emission tomography (PET) imaging. nih.govresearchgate.net This allows for non-invasive imaging of integrin expression in vivo. nih.gov Labeling can be achieved directly if the peptide contains a suitable residue like tyrosine, or indirectly using a prosthetic group that is first radiolabeled and then conjugated to the peptide. researchgate.netscispace.com Click chemistry has also emerged as a robust method for ¹⁸F-labeling of RGD peptides. nih.gov
Table 3: Common Labels for RGD Peptides
| Label Type | Example(s) | Application(s) | Reference(s) |
| Fluorescent Dyes | FITC, Cy5.5, TAMRA | Fluorescence microscopy, in vivo imaging, binding assays | mdpi.comnih.govnih.goveurogentec.com |
| Radioisotopes | ¹⁸F, ⁶⁸Ga, ⁷⁶Br | Positron Emission Tomography (PET) imaging | nih.govresearchgate.netnih.gov |
Molecular Recognition and Cellular Interactions of H Gly Arg Gly Asp Ser Cys Oh
Integrin Receptor Binding and Specificity
The RGD sequence is the primary ligand for approximately one-third of the 24 known integrin heterodimers, including those pivotal in angiogenesis, tissue repair, and tumor metastasis. nih.govacs.org The amino acids flanking the core RGD motif can significantly influence binding affinity and selectivity for different integrin subtypes.
The H-Gly-Arg-Gly-Asp-Ser-Cys-OH peptide, through its RGD motif, can interact with multiple integrin subtypes, though with varying affinities. The specificity is dictated by the combination of the α and β integrin subunits. nih.gov For instance, integrins such as αvβ3, αvβ5, and α5β1 are all known RGD-binding receptors but exhibit preferences for RGD peptides presented in different contexts or conformations. nih.govnih.gov
Recent studies have demonstrated that while many RGD-containing peptides can bind to αvβ3, αvβ5, and α5β1 integrins, the conformation (linear vs. cyclic) and flanking residues play a critical role in determining selectivity. nih.govbiorxiv.org Linear peptides, such as this compound, generally show broader reactivity but may have lower affinity compared to conformationally constrained cyclic RGD peptides. biorxiv.org For example, the linear peptide GRGDS is known to bind weakly to α5β1, αvβ3, and αvβ5 integrins, whereas engineered cyclic peptides can achieve high affinity and selectivity for specific subtypes. biorxiv.org The αvβ3 integrin is often a primary target in studies involving angiogenesis and tumor cells. nih.gov
tocris.comwikipedia.orgbiorxiv.org| Peptide | Integrin Subtype | Binding Affinity (IC50, nM) | Comment |
|---|---|---|---|
| RGD peptide (generic linear) | αvβ3 | 89 | |
| RGD peptide (generic linear) | α5β1 | 335 | |
| RGD peptide (generic linear) | αvβ5 | 440 | |
| Cyclic RGD (generic) | αvβ3 | Higher affinity | |
| Cyclic RGD (generic) | α5β1 | Higher affinity |
The recognition of the RGD sequence by integrins is a well-characterized molecular event. researchgate.net The interaction is primarily driven by electrostatic forces and hydrogen bonding within a binding pocket located at the interface of the α and β subunits. researchgate.netnih.gov
The key interactions involve:
The Aspartic Acid (Asp) residue: The negatively charged carboxyl group of the aspartate residue coordinates with a divalent cation (typically Mg²⁺ or Mn²⁺) held within a conserved domain on the β subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS). researchgate.net This interaction is considered the most critical for initial binding.
The Arginine (Arg) residue: The positively charged guanidinium (B1211019) group of the arginine residue fits into a negatively charged pocket on the α subunit, forming salt bridges and hydrogen bonds that provide specificity and stability to the binding. researchgate.netnih.gov
The Glycine (B1666218) (Gly) residue: The glycine residue is important for providing the necessary conformational flexibility to the peptide backbone, allowing the Arg and Asp side chains to be optimally positioned for interaction with their respective binding sites on the integrin.
Upon binding, the integrin undergoes a conformational change, leading to receptor clustering and the initiation of intracellular signaling cascades. nih.gov This process involves the recruitment of cytoplasmic proteins to form focal adhesion complexes, which link the integrin to the actin cytoskeleton and trigger downstream signaling pathways that regulate cell behavior. semanticscholar.org
Modulation of Cell Adhesion, Spreading, and Migration
By mimicking the function of extracellular matrix proteins like fibronectin and vitronectin, this compound can be used to modify surfaces and biomaterials to control cellular responses. wikipedia.orgcellgs.com
The immobilization of RGD-containing peptides onto otherwise bio-inert surfaces is a widely used strategy to enhance cell attachment. cellgs.comresearchgate.net When cells encounter a surface functionalized with this compound, their surface integrins bind to the RGD motifs, mediating firm attachment. nih.gov The density of the immobilized RGD peptide is a critical factor; studies have shown that cell adhesion and subsequent proliferation increase with RGD density up to a certain saturation point. wikipedia.org This enhanced attachment provides the necessary signals for cell survival and growth. cellgs.comresearchgate.net For example, RGD-modified scaffolds are frequently employed in tissue engineering to promote the adhesion and proliferation of various cell types, including osteoblasts for bone regeneration and endothelial cells for cardiovascular applications. cellgs.com
| Cell Type | Substrate/Condition | Observed Effect | Reference |
|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) | Hyaluronic acid hydrogel with RGD | Increased cell spreading and protein secretion. | tocris.com |
| Fibroblasts | Surfaces with grafted RGD-peptides | Attachment and spreading are dependent on RGD peptide density. | researchgate.net |
| C2C12 Myoblasts | Polyelectrolyte multilayer films with RGD | Significantly improved cell adhesion. | nih.gov |
| Various Cell Types | RGD-modified biomaterials | Enhanced cell attachment and proliferation. | cellgs.com |
Following initial attachment, cells typically spread out on the substrate, a process driven by the reorganization of the actin cytoskeleton. This spreading is crucial for establishing strong adhesion and for subsequent cellular functions like proliferation and differentiation. researchgate.net The interaction between integrins and immobilized RGD peptides triggers the formation of focal adhesions, which act as anchor points for actin stress fibers. semanticscholar.org The extent of cell spreading is often directly correlated with the strength of cell-substrate adhesion. researchgate.net Surfaces functionalized with RGD peptides have been shown to significantly increase the spreading area of cells compared to unmodified surfaces. nih.govresearchgate.net This morphological change is a clear indicator of successful integrin engagement and activation. semanticscholar.orgresearchgate.net
| Cell Type | Substrate | Key Finding | Reference |
|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) | Hydrogels functionalized with RGD peptides | Cell spreading was significantly increased in RGD-functionalized hydrogels. | researchgate.net |
| C2C12 Myoblasts | RGD-functionalized films | Cell spreading area was significantly higher on films presenting RGD. | nih.gov |
| Adipose Stem Cells (ASCs) | Surfaces with cyclic RGD peptides | Individual ASCs spread over significantly greater distances on cyclic RGD compared to linear RGD. | researchgate.net |
Cell migration is a complex, cyclical process involving the extension of protrusions, formation of new adhesions at the leading edge, and retraction of the trailing edge. frontiersin.orgnih.gov As integrin-mediated adhesion is central to this process, RGD peptides can significantly influence cell motility. In vitro migration can be studied using assays such as the wound healing or transwell assay. frontiersin.orgyoutube.com
The effect of RGD peptides on migration can be multifaceted. When immobilized on a surface, RGD peptides provide the necessary traction for cells to move. researchgate.net However, the relationship between RGD concentration and migration speed can be biphasic; both very low and very high concentrations can inhibit migration. At low densities, adhesion is too weak to support the forces required for movement, while at very high densities, adhesion can be too strong, preventing the necessary detachment at the cell's rear. researchgate.net Soluble RGD peptides can also inhibit migration on ECM-coated surfaces by competitively blocking integrin-ligand interactions. ahajournals.org This principle is utilized in studies to demonstrate the integrin-dependence of migration. ahajournals.org
Intracellular Signal Transduction Pathways Initiated by Integrin Engagement
The binding of this compound to integrins induces receptor clustering and the formation of focal adhesions, which are large, dynamic protein complexes that connect the actin cytoskeleton to the ECM. imrpress.comnih.gov This clustering is the foundational event for the activation of a cascade of intracellular signaling pathways.
A primary event following integrin ligation is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. nih.govimrpress.com Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at the tyrosine residue 397 (Tyr397). imrpress.comnih.gov This phosphorylation event creates a high-affinity binding site for the Src Homology 2 (SH2) domain of another non-receptor tyrosine kinase, Src. nih.govinria.fr The recruitment of Src to phosphorylated FAK results in the formation of a dual kinase complex, leading to the full activation of both kinases. imrpress.comcreativebiolabs.net Src phosphorylates other tyrosine residues on FAK, further amplifying its kinase activity and creating docking sites for various signaling and adaptor proteins. imrpress.comnih.gov
The activated FAK-Src complex serves as a central signaling hub, phosphorylating numerous downstream substrates, including paxillin (B1203293) and p130Cas. nih.gov These phosphorylation events are crucial for the regulation of the actin cytoskeleton and the maturation of focal adhesions.
Furthermore, the FAK-Src complex provides a critical link to the Ras-Raf-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK), pathway. nih.govnih.gov The adaptor protein Grb2, which contains an SH2 domain, can bind to phosphorylated tyrosine residues on FAK. nih.govimrpress.com Grb2 is constitutively associated with the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS). nih.govnih.gov The recruitment of the Grb2-SOS complex to the focal adhesion site brings SOS into proximity with the small GTPase Ras, facilitating the exchange of GDP for GTP and thereby activating Ras. nih.govreactome.org Activated Ras then initiates the sequential phosphorylation and activation of Raf, MEK, and ERK, culminating in the regulation of gene expression related to cell proliferation, survival, and differentiation. nih.govyoutube.com
In concert with these pathways, integrin engagement by this compound also modulates the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42. These small GTPases are master regulators of the actin cytoskeleton and cell polarity. Their activation downstream of integrin signaling orchestrates the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell spreading and migration.
| Signaling Component | Activation Mechanism upon Integrin Engagement | Key Downstream Effect(s) |
|---|---|---|
| Focal Adhesion Kinase (FAK) | Autophosphorylation at Tyr397 following integrin clustering. imrpress.comnih.gov | Recruitment and activation of Src; phosphorylation of paxillin and p130Cas. nih.gov |
| Src Kinase | Binding to phosphorylated FAK (pTyr397) and subsequent activation. nih.govinria.fr | Phosphorylation of FAK and other focal adhesion proteins; activation of downstream pathways. imrpress.comnih.gov |
| Ras-Raf-MEK-ERK (MAPK) Pathway | Recruitment of Grb2-SOS complex to FAK, leading to Ras activation. nih.govreactome.org | Regulation of gene expression for cell proliferation, survival, and differentiation. nih.govyoutube.com |
| Rho Family GTPases (RhoA, Rac1, Cdc42) | Activation via guanine nucleotide exchange factors (GEFs) downstream of FAK/Src. | Regulation of actin cytoskeleton dynamics, cell shape, and migration. |
Interplay with Extracellular Matrix Components and Other Cell Surface Receptors
The signaling initiated by the interaction of this compound with integrins is not an isolated event. It is intricately connected with the broader cellular context, involving synergistic and crosstalk interactions with other cell surface receptors and ECM components.
Synergistic Effects with Heparan Sulfate (B86663) Proteoglycans (e.g., Syndecans)
Heparan sulfate proteoglycans (HSPGs), such as the syndecan family, are transmembrane proteins that, like integrins, bind to ECM components. nih.gov Syndecan-4, in particular, is often co-localized with integrins in focal adhesions. nih.gov There is substantial evidence for a synergistic relationship between integrin and syndecan-4 signaling. nih.govnih.gov
The binding of ECM proteins that contain domains for both integrin (e.g., RGD sequence) and syndecan (e.g., heparin-binding domains) can lead to the co-clustering of these receptors. nih.govuv.es This co-ligation significantly enhances cellular responses compared to the engagement of either receptor alone. For instance, the synergistic signaling from integrins and syndecan-4 is crucial for the robust formation of focal adhesions, the organization of the actin cytoskeleton into stress fibers, and the activation of RhoA. nih.gov This cooperative signaling potentiates force transduction and is vital for regulating cytoskeletal dynamics and directional cell migration. nih.gov Research has shown that surfaces functionalized with ligands for both integrins and syndecan-4 lead to a synergistic increase in cell adhesion and migration. nih.gov
| Receptor Combination | Observed Synergistic Effect | Underlying Molecular Mechanism |
|---|---|---|
| Integrin + Syndecan-4 | Enhanced cell adhesion and spreading. nih.gov | Co-clustering of receptors leading to amplified downstream signaling. nih.gov |
| Integrin + Syndecan-4 | Increased focal adhesion and stress fiber formation. nih.gov | Potentiated activation of RhoA and regulation of cytoskeletal dynamics. nih.gov |
| Integrin + Syndecan-4 | Improved rate of surface endothelialization. nih.gov | Coordinated signaling for optimal cell-material interactions and mechanotransduction. nih.gov |
Cross-talk with Growth Factor Receptors (e.g., EGFR)
A significant level of crosstalk exists between integrin signaling and growth factor receptor signaling pathways, such as that of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov This bidirectional communication allows cells to integrate signals from both the ECM and soluble growth factors to mount a coordinated response.
Integrin engagement by ligands like this compound can lead to the transactivation of EGFR in the absence of its cognate ligand, EGF. biologists.comnih.gov This process is often mediated by Src kinase, which is activated by integrin clustering. nih.govbiologists.com Activated Src can phosphorylate EGFR on specific tyrosine residues, thereby initiating EGFR-dependent downstream signaling. nih.gov This integrin-mediated EGFR activation can stimulate pathways such as the MAPK/ERK and the PI3K/Akt pathways, which are involved in cell proliferation and survival. researchgate.net
Conversely, the activation of EGFR by its ligand can modulate integrin function. This crosstalk is crucial for a variety of cellular processes, including cell migration, invasion, and resistance to certain therapies. nih.gov The formation of a physical complex between integrins and EGFR has been reported, which can serve as a platform for the integration of their respective signaling pathways. nih.gov This interplay ensures that cell adhesion and growth factor-mediated proliferation are tightly coordinated.
Applications of H Gly Arg Gly Asp Ser Cys Oh in Advanced Biomaterials and Research Models
Surface Functionalization of Biomaterials for Enhanced Bioactivity
The ability to modify the surface of biomaterials to elicit specific cellular responses is a cornerstone of modern bioengineering. GRGDSC is frequently employed for this purpose, leveraging its RGD sequence to mimic the extracellular matrix (ECM) and promote cell adhesion. mdpi.com
Covalent Immobilization Techniques
The terminal cysteine residue in the GRGDSC sequence provides a chemically active thiol group, which is instrumental for its covalent attachment to various surfaces. lifetein.com This method of immobilization ensures the stable and long-term presentation of the peptide on the biomaterial, preventing its leaching and maintaining its bioactivity. nih.gov For instance, GRGDSC can be covalently linked to carriers or surfaces functionalized with maleimido groups. hongtide.com This technique has been used to modify materials like polyurethane, where the peptide is grafted onto the polymer backbone to enhance the adhesion and proliferation of cells such as human umbilical vein endothelial cells (HUVECs). nih.gov Similarly, covalent immobilization of peptides onto graphene oxide has been explored to create cell-instructive surfaces for biomedical scaffolds. rsc.org
The table below summarizes various covalent immobilization strategies for peptides like GRGDSC.
| Biomaterial Substrate | Linker/Chemistry | Cell Type | Observed Effect |
| Waterborne Polyurethanes | Ethylene glycol diglycidyl ether | HUVECs | Enhanced cell adhesion and proliferation. nih.gov |
| Graphene Oxide | Not specified | PC12 cells | Enhanced adhesion and neurite outgrowth on stimulated scaffolds. rsc.org |
| Poly(lactic acid) films | Thiol-ene click reaction | Not specified | Spatially controlled cell adhesion and migration. researchgate.net |
Engineering Self-Assembled Monolayers (SAMs) for Controlled Peptide Presentation
Self-assembled monolayers (SAMs) offer a precise method for controlling the density and orientation of peptides on a surface. lifetein.comresearchgate.net The thiol group of the cysteine in GRGDSC facilitates its spontaneous assembly onto gold surfaces, forming a well-ordered monolayer. lifetein.comnih.gov This controlled presentation is crucial, as the nanoscale distribution of adhesive ligands significantly influences cell adhesion and the formation of focal adhesions. mdpi.com Research has shown that the structure and function of these peptide SAMs can be fine-tuned by including linker sequences, such as poly-proline, which can promote the formation of well-ordered structures with high surface density. nih.gov Studies using SAMs of GRGDSC have been instrumental in understanding how ligand density and mobility affect cell behavior, including adhesion, spreading, and differentiation. mdpi.comdiva-portal.org For example, mesenchymal stem cells (MSCs) cultured on GRGDSC-functionalized SAMs have shown tendencies towards myogenic and neurogenic differentiation depending on the ligand density. mdpi.com
Integration into Hydrogel Systems for 3D Cell Culture and Tissue Mimicry
Hydrogels are water-swollen polymer networks that can mimic the native extracellular matrix, providing a three-dimensional environment for cell culture. plos.orgresearchgate.netcellgs.com The incorporation of GRGDSC into hydrogel systems enhances their bioactivity by providing cell-adhesive cues. frontiersin.org These peptide-functionalized hydrogels are valuable for creating more physiologically relevant 3D cell culture models, which are superior to traditional 2D cultures for studying cell behavior and disease mechanisms. researchgate.netcellgs.comnih.gov For instance, hyaluronic acid-based hydrogels modified with RGD peptides have been shown to support the culture of neural stem/progenitor cells, influencing their differentiation pathways. nih.gov The GRGDSC peptide can be covalently immobilized within the hydrogel network, as demonstrated in polyethylene (B3416737) glycol (PEG)-based systems, to direct cell alignment and migration. researchgate.net This approach is critical for engineering complex tissue structures. researchgate.net
Design of Scaffolds for Tissue Engineering and Regenerative Medicine Research
Scaffolds form the foundation of tissue engineering, providing a temporary structure that supports cell growth and guides the formation of new tissue. mdpi.com3d-matrix.co.jp The incorporation of GRGDSC into these scaffolds is a widely used strategy to improve their biological performance. lifetein.comnih.gov
Promoting Cell Integration and Tissue Growth in Biomaterials
The primary role of GRGDSC in tissue engineering scaffolds is to facilitate the attachment, proliferation, and integration of cells within the biomaterial. lifetein.comnih.gov By mimicking the natural cell-binding domains of ECM proteins like fibronectin, the GRGDSC peptide encourages cells to adhere to the scaffold, a critical first step in tissue formation. mdpi.com Studies have shown that modifying biodegradable waterborne polyurethane scaffolds with GRGDSC significantly enhances the adhesion and proliferation of endothelial cells. nih.gov The adhesion and proliferation rates were found to increase with the concentration of the immobilized peptide, up to an optimal level. nih.gov This enhanced cell performance supports the potential of these modified scaffolds in soft tissue engineering to guide cell adhesion, proliferation, and ultimately, tissue regeneration. nih.gov
The following table presents research findings on GRGDSC-modified scaffolds.
| Scaffold Material | Cell Type | Key Findings | Reference |
| Waterborne Polyurethanes | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased adhesion and proliferation rates with increasing peptide content. | nih.gov |
| Collagen-like protein hydrogels | Human Mesenchymal Stem Cells (hMSCs) | Improved cell viability compared to controls. | nih.gov |
Facilitating Cell Adhesion and Differentiation in Regenerative Contexts (e.g., Bone, Cartilage)
In the context of regenerative medicine, particularly for bone and cartilage repair, GRGDSC and other RGD-containing peptides play a crucial role. nih.govmdpi.comnih.govnih.govresearchgate.netfrontiersin.org These peptides can be used to functionalize scaffolds to promote the adhesion of chondrocytes and mesenchymal stem cells, and to guide their differentiation into the desired lineage. nih.govmdpi.comnih.gov For example, hydrogels containing the GRGDSC peptide have been shown to support the chondrogenic differentiation of encapsulated human mesenchymal stem cells. nih.govnih.gov However, the density of the RGD ligand is a critical parameter; low densities tend to favor chondrogenic differentiation, while high densities can lead to hypertrophy. nih.gov In bone tissue engineering, RGD sequences are known to increase the expression of key osteogenic markers like bone sialoprotein and osteocalcin, thereby promoting bone formation. nih.gov
Development of Cell Culture Substrates for Cellular Behavior Studies
The ability to create defined surfaces that mimic aspects of the natural cellular microenvironment is critical for studying cell behavior in a controlled manner. H-Gly-Arg-Gly-Asp-Ser-Cys-OH is instrumental in the development of such cell culture substrates.
Modulating Stem Cell Adhesion and Differentiation on Defined Surfaces
The functionalization of biomaterial surfaces with this compound and related RGD-containing peptides has a profound impact on stem cell fate. These peptides, when immobilized on a substrate, present a specific ligand for integrin receptors on the surface of stem cells, thereby promoting their adhesion, proliferation, and differentiation. lifetein.comcellgs.com
Research has demonstrated that the density and spatial arrangement of these immobilized peptides are critical factors in directing stem cell behavior. For instance, studies using mesenchymal stem cells (MSCs) have shown that varying the lateral spacing of RGD peptides on a surface can influence cell spreading, cytoskeletal organization, and ultimately, the differentiation pathway. nih.gov A higher density of RGD peptides generally leads to stronger cell adhesion and the formation of mature focal adhesions, which are crucial for osteogenic (bone) differentiation. nih.govfrontiersin.org Conversely, increased lateral spacing between peptides can diminish cell spreading and favor adipogenic (fat cell) differentiation. nih.gov
Furthermore, the synergy between the peptide ligand and the properties of the underlying substrate material can be harnessed to fine-tune stem cell responses. For example, covalent immobilization of a GRGDS peptide onto gellan gum hydrogels has been shown to enhance the adhesion and proliferation of neural stem/progenitor cells (NSPCs). utoronto.ca Similarly, modifying chitosan (B1678972) films with GRGDS peptides significantly improves the attachment, proliferation, and differentiation of pre-osteoblastic cells. acs.org These findings underscore the importance of peptide-functionalized surfaces in creating biomimetic environments for regenerative medicine applications. cellgs.comutoronto.caacs.org
Table 1: Research Findings on Stem Cell Response to GRGDS-Modified Surfaces
| Cell Type | Substrate Material | Key Findings | Reference |
| Mesenchymal Stem Cells (MSCs) | Polystyrene-block-poly(ethylene oxide) copolymers | Increased lateral spacing of RGD peptides reduced cell spreading and osteogenesis, while increasing adipogenesis. | nih.gov |
| Neural Stem/Progenitor Cells (NSPCs) | Gellan Gum Hydrogel | Immobilized GRGDS promoted greater adhesion and proliferation compared to unmodified hydrogels. | utoronto.ca |
| Pre-osteoblastic Cells (MC3T3-E1) | Chitosan Films | GRGDS modification enhanced cell attachment, proliferation, migration, and differentiation in a peptide density-dependent manner. | acs.org |
| Human Mesenchymal Stem Cells (hMSCs) | Methacrylate (B99206) Terpolymers | GRGDS functionalization led to uniform and robust cell attachment, proliferation, and differentiation, regardless of the underlying substrate chemistry. | bu.edu |
| Neural Stem Cells (NSCs) | DNA Nanotubes | Covalent functionalization with RGDS promoted preferential differentiation into neurons over astrocytes. | acs.org |
Investigating Substrate Rigidity and Its Influence on Cell Fate
The mechanical properties of the cellular microenvironment, particularly substrate stiffness, are now recognized as potent regulators of cell behavior and fate. acs.org The presentation of adhesion ligands like this compound on substrates of varying stiffness provides a powerful tool to dissect the interplay between mechanical and biochemical cues.
Seminal studies have shown that mesenchymal stem cells cultured on soft substrates mimicking the elasticity of brain tissue tend to differentiate into neuron-like cells, while those on stiffer substrates resembling muscle or bone differentiate into myogenic or osteogenic lineages, respectively. frontiersin.org The presence of the RGD ligand is crucial in this process, as it facilitates the cell's ability to sense and respond to the underlying stiffness through integrin-mediated adhesion and cytoskeletal tension. frontiersin.org
Research using polyacrylamide gels of different stiffnesses coated with fibronectin (which contains the RGD sequence) has revealed that the adhesion and proliferation of endothelial colony-forming cells (ECFCs) increase with substrate stiffness. nih.gov While the phenotype of the cells did not change in this particular study, the organization of the collagen they produced was stiffness-dependent. nih.gov In another study, functionalizing a library of methacrylate terpolymers with a GRGDS peptide normalized cellular responses, leading to robust attachment and proliferation across a range of substrate chemistries, highlighting the dominant role of the adhesive ligand in some contexts. bu.edu These investigations demonstrate that the combination of controlled substrate rigidity and specific adhesive peptide presentation is a key strategy for directing cell fate in tissue engineering and regenerative medicine. acs.org
Table 2: Influence of Substrate Stiffness with RGD Ligands on Cell Behavior
| Cell Type | Substrate Material | Stiffness Range | Key Findings on Cell Fate | Reference |
| Mesenchymal Stem Cells (MSCs) | Polyacrylamide Hydrogels | 0.1-1 kPa (brain-like), 8-17 kPa (muscle-like), 25-40 kPa (bone-like) | Stiffness directed lineage specification towards neurogenic, myogenic, and osteogenic fates, respectively. | frontiersin.org |
| Endothelial Colony-Forming Cells (ECFCs) | Polyacrylamide Gels | 3.58 kPa (soft), 21.59 kPa (intermediate), 93.75 kPa (stiff) | Adhesion and proliferation increased with stiffness; collagen organization was stiffness-dependent. | nih.gov |
| NIH 3T3 Fibroblasts & hMSCs | Methacrylate Terpolymer Library | Varied | GRGDS functionalization normalized cell attachment, proliferation, and differentiation across different substrate chemistries. | bu.edu |
| Fibroblasts | Polyamide Nanofibers | Not specified | RGDS-presenting nanofibers increased cell spreading and focal adhesion maturation compared to controls. | acs.org |
Biosensing and Diagnostic Platform Development
The specific interaction between the RGD sequence and integrin receptors makes this compound an ideal molecule for the development of biosensors and diagnostic platforms designed to detect and study cellular activities. lifetein.com The cysteine residue facilitates the stable immobilization of the peptide onto sensor surfaces, such as gold or graphene, creating a bio-recognition interface. lifetein.comctimaterials.com
Functionalized Surfaces for Detecting Specific Cellular Interactions
By coating a sensor surface with this compound, it becomes possible to capture and detect cells that express the corresponding integrin receptors. lifetein.com This principle can be applied to a variety of sensing technologies, including those based on optical, electrochemical, or mechanical transduction. For example, surfaces functionalized with this peptide can be used in biosensors to monitor cell adhesion in real-time. lifetein.comfrontiersin.org The binding of cells to the peptide-coated surface can induce a measurable change in the sensor's signal, providing quantitative data on the extent and kinetics of cell attachment. frontiersin.org This approach is valuable for studying the effects of different drugs or environmental factors on cell adhesion, a process fundamental to many physiological and pathological events. cellgs.comresearchgate.net
Probing Integrin-Expressing Cells in Research Assays
In research assays, surfaces functionalized with this compound serve as a model for the extracellular matrix, allowing for the specific probing of integrin-expressing cells. cellgs.com This is particularly useful for distinguishing between different cell types based on their integrin expression profiles or for studying the role of specific integrins in cellular processes. For instance, in flow cytometry, beads or surfaces coated with this peptide can be used to isolate or analyze cells that bind to the RGD motif. researchgate.net Furthermore, conjugating the peptide to fluorescent probes has enabled the development of imaging agents that can visualize and monitor integrin expression in living cells and in vivo, which has significant implications for cancer diagnosis and therapy monitoring, as certain integrins are overexpressed on tumor cells. pnas.orgqyaobio.com The specificity of the interaction can be confirmed through competition assays, where the addition of a soluble RGD peptide inhibits the binding of cells or probes to the functionalized surface, demonstrating the integrin-mediated nature of the interaction. acs.orgweizmann.ac.ilresearchgate.net
Advanced Research Directions and Future Perspectives of H Gly Arg Gly Asp Ser Cys Oh Research
Rational Peptide Engineering and Design for Enhanced Functional Properties
The linear peptide H-Gly-Arg-Gly-Asp-Ser-Cys-OH serves as a foundational structure for the development of next-generation biomaterials with tailored functionalities. Through rational peptide engineering, researchers aim to enhance its binding affinity and selectivity for specific integrin subtypes, thereby enabling more precise control over cellular responses.
Design of Peptide Sequences with Tuned Integrin Selectivity
The Arg-Gly-Asp (RGD) sequence is recognized by a number of integrin subtypes, including αvβ3, αvβ5, α5β1, αvβ6, and αvβ8. nih.gov The amino acids flanking this core motif play a crucial role in determining the binding specificity and affinity for these different integrin heterodimers. By systematically modifying the residues surrounding the RGD core in this compound, it is possible to tune its selectivity towards a particular integrin. For instance, subtle changes in the peptide sequence can shift the binding preference from one integrin to another, which is critical for targeting specific cell types or biological processes. mdpi.com
Computational modeling and structural biology are instrumental in the rational design of these peptide analogs. By understanding the three-dimensional structure of the RGD-binding pocket of different integrins, researchers can predict how modifications to the peptide sequence will affect its interaction with the receptor. This knowledge-based approach accelerates the discovery of novel peptide sequences with desired integrin selectivity.
Below is a table summarizing the integrin-binding profile of different RGD-containing peptides, highlighting the importance of the surrounding amino acid sequence in determining selectivity.
| Peptide Sequence | Primary Integrin Target(s) | Reference |
| c(RGDfV) | αvβ3 | nih.gov |
| c(RGDfK) | αvβ3 | nih.gov |
| H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH | α5β1 | nih.gov |
| A20FMDV2 | αvβ6 | nih.gov |
This table is illustrative and provides examples of RGD peptide selectivity.
High-Throughput Screening of Combinatorial Peptide Libraries for Novel Ligands
To explore a vast landscape of potential peptide sequences, high-throughput screening of combinatorial peptide libraries is a powerful strategy. mdpi.com These libraries consist of a large number of unique peptide sequences that can be rapidly screened for their ability to bind to a specific target, such as an integrin receptor. tangobio.com One common method is the "one-bead-one-compound" (OBOC) approach, where each bead in a resin library displays a unique peptide sequence. mdpi.com
The screening process typically involves incubating the library with a fluorescently labeled target protein. Beads that exhibit high fluorescence are then isolated, and the peptide sequence is determined using techniques like mass spectrometry. mdpi.com This allows for the identification of novel peptide ligands with high affinity and specificity for the target integrin. This approach can be applied to discover analogs of this compound with enhanced properties.
Development of Multifunctional Peptide Systems in Biomaterials
The integration of this compound into biomaterials is a key strategy for creating bioactive scaffolds that can actively guide cell behavior. Future advancements lie in the development of multifunctional systems where this peptide is presented in concert with other bioactive cues to elicit more complex and synergistic cellular responses.
Co-presentation of this compound with Other Bioactive Peptides
Biomaterials can be engineered to present multiple peptide signals to cells simultaneously. nih.gov By co-immobilizing this compound with other bioactive peptide sequences, it is possible to create surfaces that mimic the complexity of the natural extracellular matrix. For example, combining the cell-adhesive properties of the RGD motif with peptides that promote cell proliferation or differentiation can lead to enhanced tissue regeneration.
The spatial arrangement and density of these different peptides on the biomaterial surface are critical parameters that can influence cellular responses. nih.gov Researchers are exploring techniques to create micropatterned surfaces with precise control over the presentation of multiple peptide signals, allowing for a deeper understanding of how cells integrate complex environmental cues.
Integration with Growth Factors and Other Signaling Molecules for Synergistic Effects
Growth factors are potent signaling molecules that play a crucial role in tissue development and repair. mdpi.com The combination of this compound with growth factors in a single biomaterial system can lead to synergistic effects on cell behavior. nih.govresearchgate.net The RGD peptide can promote cell adhesion and localization, while the growth factor can then stimulate specific cellular functions, such as proliferation or differentiation.
Various strategies are being developed to co-deliver RGD peptides and growth factors from biomaterials. This includes the use of hydrogels that can encapsulate both the peptide and the growth factor, allowing for their sustained and localized release. nih.gov The synergistic interplay between adhesion-promoting peptides and growth factors is a promising avenue for the development of advanced tissue engineering scaffolds. mdpi.com
Elucidation of Complex RGD-Integrin Signaling Crosstalk Mechanisms
The binding of this compound to integrins initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes. researchgate.net A key area of future research is to unravel the complex crosstalk between different integrin-mediated signaling pathways and their interaction with other cellular signaling networks. mdpi.com
Integrin activation can influence the activity of other cell surface receptors, such as growth factor receptors, and vice versa. nih.gov This bidirectional communication allows cells to integrate signals from their adhesive and soluble environments to make coordinated decisions about their fate. Understanding these crosstalk mechanisms is essential for designing biomaterials that can precisely control cell behavior. For example, the phenomenon of "transdominant inhibition," where the activation of one integrin can suppress the activity of another, highlights the complexity of integrin signaling. mdpi.com
Further research into the molecular players involved in RGD-integrin signaling, including focal adhesion proteins and downstream kinases, will provide a more complete picture of how this compound influences cell function. nih.gov This knowledge will be critical for the rational design of biomaterials and therapeutic strategies that target specific integrin-mediated pathways.
Establishment of Advanced In Vitro Model Systems for Cellular Response Assessment
The evaluation of cellular responses to bioactive peptides such as this compound necessitates sophisticated in vitro models that can accurately replicate the complex microenvironments found in vivo. Traditional two-dimensional (2D) cell culture systems, while foundational for cellular biology, present significant limitations as they fail to mimic the three-dimensional (3D) architecture, cell-cell interactions, and cell-extracellular matrix (ECM) communications that govern cellular behavior in living organisms. nih.govpharma-industry-review.comnih.gov Consequently, research has progressively shifted towards the development and establishment of advanced in vitro models, including 3D cell cultures, multicellular spheroids, and organ-on-a-chip platforms, to provide more physiologically relevant data.
The core Arg-Gly-Asp (RGD) sequence within this compound is a well-established motif that mediates cell adhesion by binding to integrin receptors on the cell surface. This interaction is fundamental to cellular processes like spreading, migration, and differentiation. Advanced in vitro models leverage this property to create more realistic cellular environments.
Three-dimensional (3D) hydrogel matrices functionalized with RGD-containing peptides are instrumental in creating these biomimetic scaffolds. pharma-industry-review.comnih.gov These hydrogels, often composed of materials like alginate, can be modified to present the RGD sequence, thereby promoting robust cell adhesion and enabling the study of cellular behaviors in a 3D context. nih.govpharma-industry-review.com Studies have demonstrated that stem cells cultured in alginate-RGD hydrogels show significantly increased cell surface area and decreased circularity, indicating enhanced cell spreading compared to non-functionalized hydrogels. nih.gov This control over the 3D microenvironment is crucial for creating ideal biomimetic conditions to study cell behavior. nih.gov Such 3D models are considered more predictive of in vivo outcomes in fields like drug discovery and tissue engineering compared to their 2D counterparts. pharma-industry-review.comnih.gov
Another advanced approach involves the use of RGD peptides to induce the self-assembly of cells into multicellular tumor spheroids (MTS). researchgate.netiris-biotech.de These spheroids are 3D aggregates of cells that mimic the micro-architecture and heterogeneous environment of small solid tumors. iris-biotech.de Certain cyclic RGD peptides can be added to monolayer cell cultures to trigger their aggregation and compaction into tight spheroids, a process mediated by interactions with α5β1 integrins and subsequent cadherin expression. researchgate.netiris-biotech.de This method provides a reproducible way to create 3D tumor models for anticancer drug screening and to study complex cell-cell and cell-ECM interactions within a tumor-like microenvironment. researchgate.netiris-biotech.de
The table below summarizes key research findings related to the use of RGD peptides in advanced in vitro models.
| Model System | Peptide Type | Key Findings | Reference |
| Miniaturized 3D Alginate Hydrogel | Arg-Gly-Asp (RGD) peptide | Enhanced cell spreading of various stem cell types (HEPM, MSCs, ADSCs) within the 3D microenvironment. | nih.gov |
| 3D Co-culture Spheroids | Cyclic RGD-peptide | Induced self-assembly of melanoma and fibroblast cells from monolayer cultures into multicellular spheroids. | researchgate.net |
| 3D Hydrogel Matrices | 3-D Life RGD Peptide (thiol-modified) | Promoted robust cell adhesion, enabling the creation of more physiologically relevant 3D models for drug discovery and tissue engineering. | pharma-industry-review.com |
| Multicellular Tumor Spheroids (MTS) | cyclo[RGDfK(TPP)] | A one-step method for forming MTS from various cancer cell lines by inducing cell self-assembly through integrin interaction. | iris-biotech.de |
Future perspectives in this field point towards the integration of this compound and similar peptides into even more complex systems like organ-on-a-chip (OOC) and high-throughput screening (HTS) platforms. OOCs are microfluidic devices that recreate the functional units of organs, offering a way to study organ-level pathophysiology and drug responses in a controlled in vitro setting. nih.govmdpi.commdpi.com By incorporating RGD-functionalized matrices into these chips, researchers can better simulate the native cellular microenvironment, including mechanical cues like fluid shear stress. mdpi.comnih.gov This technology holds the potential to bridge the gap between animal studies and human clinical trials. nih.gov
Q & A
Q. What is the structural and functional significance of the RGD motif in H-Gly-Arg-Gly-Asp-Ser-Cys-OH?
The RGD (Arg-Gly-Asp) sequence is a conserved cell-adhesion motif recognized by integrin receptors, enabling interactions with extracellular matrix proteins like fibronectin and vitronectin . In this peptide, the RGD motif likely mediates binding to integrins (e.g., αvβ3 or α5β1), influencing cellular processes such as adhesion, migration, and signaling. Structural confirmation via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) can validate its conformation-dependent activity .
Q. What methods are used to synthesize this compound?
Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:
- Resin selection : Use Fmoc- or Boc-protected resins for cysteine to prevent disulfide bond formation during synthesis.
- Coupling sequence : Sequential addition of amino acids (Gly → Arg → Gly → Asp → Ser → Cys) with activators like HBTU/HOBt.
- Deprotection and cleavage : TFA cleavage with scavengers (e.g., EDT) to preserve cysteine thiol groups . Purification via reverse-phase HPLC ensures >95% purity, confirmed by mass spectrometry (MS) .
Q. How can researchers validate the peptide’s structural integrity and purity?
- Mass spectrometry (MS) : Confirms molecular weight (theoretical: 690.74 g/mol; observed: ±0.5 Da).
- NMR spectroscopy : Assigns backbone and sidechain proton signals to verify sequence and folding.
- Amino acid analysis (AAA) : Quantifies residues after acid hydrolysis, ensuring stoichiometric accuracy .
Advanced Research Questions
Q. How can conflicting binding affinity data between SPR and cell-based assays be resolved?
Discrepancies may arise from conformational flexibility of the RGD motif. For example:
- Surface plasmon resonance (SPR) : Measures direct binding to immobilized integrins but may not account for membrane dynamics.
- Cell adhesion assays : Reflect physiological interactions but are influenced by secondary factors (e.g., co-receptors). Resolution : Use molecular dynamics (MD) simulations to model peptide-integrin interactions and validate with mutagenesis (e.g., substituting Ser or Cys to stabilize the RGD conformation) .
Q. What strategies optimize peptide stability without compromising integrin-binding activity?
- Cyclization : Introduce disulfide bonds between Cys and terminal residues (e.g., C-terminal Cys and N-terminal Gly) to reduce proteolytic degradation.
- PEGylation : Attach polyethylene glycol (PEG) to the Ser or Cys sidechain to prolong half-life in serum.
- D-amino acid substitution : Replace L-Ser or L-Cys with D-isomers to resist enzymatic cleavage. Validate efficacy via competitive ELISA with αvβ3 integrin .
Q. How can researchers design experiments to probe the role of flanking residues (Gly, Ser, Cys) in RGD-mediated signaling?
- Alanine scanning : Replace flanking residues (e.g., Gly → Ala) and assess integrin binding via SPR or flow cytometry.
- Phosphoproteomics : Treat cells with wild-type vs. mutant peptides and quantify phosphorylation of downstream targets (e.g., FAK, Src) using LC-MS/MS.
- Microscopy : Image actin cytoskeleton reorganization in live cells to correlate structural changes with functional outcomes .
Methodological Considerations
- Experimental design : Use orthogonal techniques (e.g., SPR + cell adhesion assays) to cross-validate binding data .
- Data interpretation : Account for peptide aggregation (common in cysteine-containing sequences) via dynamic light scattering (DLS) .
- Ethical compliance : Ensure animal or human cell studies follow institutional guidelines (e.g., IRB approval for primary cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
